(+)-O-DesMethyl TraMadol-D6

Description

Significance as a Deuterated Active Metabolite of Tramadol (B15222)

Tramadol itself is a prodrug, meaning it is metabolized in the body into its active form. The main active metabolite responsible for the majority of tramadol's opioid-like analgesic effects is (+)-O-desmethyltramadol (ODT). medchemexpress.comnih.gov This conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6. medchemexpress.commedchemexpress.cn

The "D6" in (+)-O-Desmethyltramadol-D6 signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. acanthusresearch.com This substitution is strategically placed on non-exchangeable sites of the molecule to ensure the label's stability. acanthusresearch.com While chemically very similar to the natural metabolite, the increased mass of the deuterated version makes it an ideal internal standard for analytical techniques, especially those involving mass spectrometry. acanthusresearch.com

Overview of its Role in Pharmacological and Analytical Investigations

The primary application of (+)-O-Desmethyltramadol-D6 is as an internal standard in analytical methods for the quantification of tramadol and its metabolites in biological matrices like plasma, urine, and whole blood. pubcompare.aippm.edu.plnih.gov In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to a sample before processing. acanthusresearch.comubc.ca

The use of a deuterated internal standard like (+)-O-Desmethyltramadol-D6 is highly advantageous. Because it is nearly identical chemically to the analyte of interest (O-desmethyltramadol), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. kcasbio.com This helps to compensate for variations in sample preparation and matrix effects, which are interferences from other components in the biological sample that can suppress or enhance the analytical signal. kcasbio.comclearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.com

Key Research Applications:

| Research Area | Specific Use of (+)-O-Desmethyltramadol-D6 | Research Findings |

| Pharmacokinetic Studies | Used as an internal standard to measure concentrations of tramadol and O-desmethyltramadol in plasma over time. ppm.edu.plresearchgate.netresearchgate.net | Enables the accurate determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC), which are crucial for understanding drug absorption, distribution, metabolism, and excretion. ppm.edu.plresearchgate.net Studies have utilized this to compare different formulations of tramadol and to build population pharmacokinetic models, particularly in specific populations like older patients. ppm.edu.plresearchgate.net |

| Metabolism Studies | Serves as a reference compound to track and identify metabolic pathways of tramadol. pubcompare.ai | Helps in elucidating the metabolic transformations of tramadol, providing insights into how the drug is processed in the body. pubcompare.ai For instance, it has been used in in vitro studies with human liver microsomes to investigate the formation of various metabolites. nih.gov |

| Forensic and Clinical Toxicology | Employed as an internal standard in methods developed to detect and quantify tramadol and its metabolites in forensic and clinical samples. pubcompare.aicaymanchem.com | Facilitates the development of robust and reliable analytical methods for drug testing, which is essential for monitoring drug use and in post-mortem investigations. caymanchem.comfrontiersin.org Its use in high-resolution mass spectrometry helps to avoid potential interferences from other drugs or their metabolites. oup.com |

| Analytical Method Development | Acts as a crucial component in the validation of new analytical procedures for tramadol and its metabolites. pubcompare.aiclearsynth.com | Ensures that new analytical methods are accurate, precise, reproducible, and robust, meeting regulatory standards for bioanalytical method validation. kcasbio.comclearsynth.com |

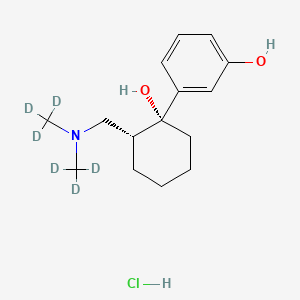

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-YATKDSQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344847 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261393-87-6 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Isotopic Aspects of + O Desmethyl Tramadol D6

Stereoisomerism of O-Desmethyltramadol and its Research Implications

Tramadol (B15222) is a synthetic analgesic that possesses two stereogenic centers on its cyclohexane (B81311) ring, meaning it can exist in four different stereoisomeric forms. wikipedia.org Commercially, tramadol is available as a racemic mixture of its (+)-(1R,2R) and (-)-(1S,2S) enantiomers. researchgate.netresearchgate.net These two enantiomers are not pharmacologically identical; they complement each other's activity through different mechanisms. wikipedia.org The (+)-isomer has a significantly higher affinity for the μ-opioid receptor, while the (-)-isomer is a potent inhibitor of norepinephrine (B1679862) reuptake. wikipedia.orgresearchgate.net

This stereochemical complexity extends to its metabolites. Tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form O-desmethyltramadol (O-DSMT), also known as desmetramadol. wikipedia.orgmedchemexpress.comwikipedia.org O-DSMT is the principal active metabolite and is largely responsible for the opioid-like analgesic effects of tramadol. medchemexpress.comwikipedia.org Like its parent compound, O-DSMT exists as enantiomers, and they too exhibit distinct pharmacological profiles. wikipedia.org

Table 1: Comparative Pharmacological Properties of Tramadol and O-Desmethyltramadol Stereoisomers

| Compound | Stereoisomer | Primary Mechanism of Action |

| Tramadol | (+)-(1R,2R)-Tramadol | Higher affinity for μ-opioid receptor; Serotonin (B10506) reuptake inhibition. wikipedia.orgresearchgate.net |

| (-)-(1S,2S)-Tramadol | Norepinephrine reuptake inhibition. researchgate.netnih.gov | |

| O-Desmethyltramadol (O-DSMT) | (+)-(1R,2R)-O-DSMT | Potent μ-opioid receptor agonist. wikipedia.org |

| (-)-(1S,2S)-O-DSMT | Norepinephrine reuptake inhibition. wikipedia.org |

Rationale and Applications of Deuterium (B1214612) Labeling in Chemical Biology

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive heavy isotope of hydrogen. clearsynth.com The key rationale for this substitution is that deuterium is approximately twice as heavy as hydrogen, but it is chemically identical. clearsynth.com This means a deuterated compound will exhibit nearly the same chemical properties, shape, and biological activity as its non-labeled counterpart. smolecule.com (+)-O-Desmethyl Tramadol-D6 is such a labeled compound, where six hydrogen atoms are replaced with deuterium. caymanchem.com Specifically, these substitutions are typically made on the two methyl groups of the N,N-dimethylamino moiety. caymanchem.com

The primary application of deuterium-labeled compounds like (+)-O-Desmethyl Tramadol-D6 is as internal standards in quantitative analysis using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.compubcompare.aismolecule.com In these methods, a known quantity of the deuterated standard is added to a biological sample (e.g., blood or urine) before processing. smolecule.com Because the labeled standard has a higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer, even if they are not separated chromatographically. oup.com However, since it is chemically identical, it behaves the same way during extraction, handling, and ionization, thus accounting for any sample loss or variability in the analytical process. smolecule.com This allows for highly accurate and precise quantification of the target analyte. researchgate.netpubcompare.ai

Beyond their use as internal standards, deuterated compounds are invaluable tools in metabolic studies. clearsynth.comsmolecule.com By administering a deuterated drug, researchers can trace its metabolic pathways. smolecule.comnih.gov The labeled metabolites can be easily identified in complex biological matrices, enabling a clear picture of how a drug is absorbed, distributed, metabolized, and excreted. clearsynth.comsmolecule.com This technique helps in the structural elucidation of new metabolites and provides critical insights into pharmacokinetics without altering the fundamental interaction of the molecule with enzymes and receptors. nih.gov

Table 2: Rationale and Applications of Deuterium Labeling

| Rationale / Application | Description |

| Internal Standard | Used in mass spectrometry to provide accurate and precise quantification by correcting for analytical variability. pubcompare.aismolecule.com |

| Metabolic Tracer | Allows researchers to follow the metabolic fate of a drug and identify its metabolites in biological systems. smolecule.comnih.gov |

| Kinetic Isotope Effect Studies | Can be used to study reaction mechanisms, as the heavier deuterium can slow down reactions where a carbon-hydrogen bond is broken. |

| NMR Studies | Used in Nuclear Magnetic Resonance (NMR) to simplify complex spectra and aid in structure determination. nih.gov |

Chemical Synthesis and Derivatization of + O Desmethyl Tramadol D6

Synthetic Routes for O-Desmethyltramadol and its Deuterated Analogues

The synthesis of O-desmethyltramadol (ODT) typically commences with the O-demethylation of Tramadol (B15222). Following the creation of the core ODT molecule, isotope labeling is performed to produce its deuterated analogues, such as (+)-O-Desmethyl Tramadol-D6.

A prominent and industrially scalable method for the O-demethylation of Tramadol involves a phase-transfer catalyzed reaction. google.comgoogle.com This process utilizes potassium hydroxide (B78521) in an alcoholic solvent like monoethylene glycol. google.comgoogle.com The reaction is conducted under a nitrogen atmosphere at elevated temperatures, typically between 190-220°C, for approximately 24 hours. A phase-transfer catalyst, such as polyethylene (B3416737) glycol-400, is often employed to improve the efficiency of the reaction. google.com This method is noted for its high yield, reported to be between 88-95%, and results in a product with a purity of 85-90% as measured by High-Performance Liquid Chromatography (HPLC). google.com Subsequent purification steps, including acid-base extraction and salt formation, can elevate the purity to over 99%. google.com

Other reported reagents for the O-demethylation of Tramadol include boron tribromide and diisobutylaluminium hydride. google.com

| Reaction Step | Reagents and Conditions | Yield/Purity |

| O-Demethylation of Tramadol | Potassium hydroxide, monoethylene glycol, polyethylene glycol-400, 190-220°C, 24h | 88-95% yield, 85-90% initial purity |

| Purification | Acid-base extraction, salt formation (e.g., with o-chlorobenzoic acid followed by conversion to HCl salt) | >99% purity |

| Deuteration (Inferred) | Likely involves reductive amination with deuterated formaldehyde (B43269) (CD₂O) and a deuterated reducing agent (e.g., NaBD₃CN) on a suitable precursor. | High isotopic purity (>98%) is typically required for use as an internal standard. |

Chemical Derivatization Strategies for Analytical Purposes

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of (+)-O-Desmethyl Tramadol-D6 and its non-deuterated counterpart is often necessary. oup.comresearchgate.net Derivatization serves to convert the polar hydroxyl and amine functional groups into less polar, more volatile derivatives, which improves chromatographic peak shape and detection sensitivity. oup.comresearchgate.net

Several derivatization techniques have been explored for Tramadol and its metabolites, including silylation and acylation. oup.comaafs.org

Silylation is a common and effective method. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) has been shown to achieve complete derivatization of both the hydroxyl and secondary amine groups of O-desmethyltramadol. oup.comresearchgate.net The reaction is typically carried out by heating the sample with the silylating agent. oup.com Another silylating reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), has also been used, though some studies indicate it may only partially derivatize O-desmethyltramadol under certain conditions. oup.comoup.com

Acylation , using reagents such as propionic anhydride (B1165640) or other anhydrides like pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA), is another approach. oup.comscispace.com Derivatization with propionic anhydride has been utilized to stabilize the metabolites for GC-MS analysis. scispace.com However, some studies have reported that acylation reagents can yield unsatisfactory chromatographic results for O-desmethyltramadol. oup.com

A comparative study of different derivatization agents for the GC-MS analysis of O-desmethyltramadol revealed that BSTFA with 1% TMCS was the most effective, resulting in complete derivatization, whereas MTBSTFA and acylation reagents like PFAA-PFPOH led to only partial derivatization. oup.comresearchgate.net

| Derivatization Agent | Type of Reaction | Effectiveness for O-Desmethyltramadol | Reference |

| BSTFA with 1% TMCS | Silylation | Complete derivatization of hydroxyl and amine groups, resulting in good chromatographic performance. | oup.comresearchgate.netoup.com |

| MTBSTFA with 1% TBDMCS | Silylation | Improved chromatographic behavior, but some reports of partial derivatization. | oup.comoup.com |

| Propionic Anhydride | Acylation | Used to stabilize the metabolite for analysis. | scispace.com |

| PFPA, TFAA, HFBA | Acylation | Generally found to be less satisfactory for O-desmethyltramadol. | oup.com |

| PFAA-PFPOH | Acylation | Reported to result in partial derivatization. | oup.comresearchgate.net |

Enzymatic Biotransformation and Metabolic Pathways Involving O Desmethyltramadol

Cytochrome P450-Mediated O-Demethylation of Tramadol (B15222) to O-Desmethyltramadol

The initial and critical step in the activation of tramadol is the O-demethylation of the parent compound to form O-desmethyltramadol. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.

The cytochrome P450 2D6 (CYP2D6) isoenzyme is the principal catalyst for the O-demethylation of tramadol to its pharmacologically active metabolite, O-desmethyltramadol (M1). researchgate.nettaylorandfrancis.comclinpgx.org This metabolic conversion is a crucial step, as O-desmethyltramadol exhibits a significantly higher affinity for μ-opioid receptors compared to tramadol itself, contributing substantially to the analgesic effect. taylorandfrancis.commdpi.com The formation of M1 is highly dependent on the functionality of the CYP2D6 enzyme, which is subject to genetic polymorphism. nih.govnih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govresearchgate.net This genetic variability directly impacts the extent of O-desmethyltramadol formation and, consequently, the clinical response to tramadol. researchgate.net Studies have shown that poor metabolizers have significantly lower plasma concentrations of (+)-O-desmethyltramadol compared to extensive and ultrarapid metabolizers. researchgate.netresearchgate.netnih.gov

| CYP2D6 Phenotype | Median Area Under the Curve (AUC) for (+)-O-desmethyltramadol (ng·h/mL) |

|---|---|

| Poor Metabolizers (PMs) | 0 (0/11.4) |

| Heterozygous/Intermediate Metabolizers (HZ/IMs) | 38.6 (15.9/75.3) |

| Extensive Metabolizers (EMs) | 66.5 (17.1/118.4) |

| Ultrarapid Metabolizers (UMs) | 149.7 (35.4/235.4) |

Subsequent Metabolic Fates of O-Desmethyltramadol

Following its formation, O-desmethyltramadol undergoes further metabolic conversions. One major pathway is N-demethylation, catalyzed by CYP3A4 and CYP2B6, which results in the formation of N,O-didesmethyltramadol (M5). researchgate.netwikipedia.org Another significant metabolic route for O-desmethyltramadol is phase II conjugation, specifically glucuronidation. clinpgx.orghmdb.ca The enzymes UDP-glucuronosyltransferase 2B7 (UGT2B7) and UDP-glucuronosyltransferase 1-8 are responsible for conjugating O-desmethyltramadol with glucuronic acid to form O-desmethyltramadol glucuronide, a water-soluble metabolite that is more readily excreted. hmdb.canih.gov

In Vitro and In Vivo Metabolic Studies (Non-Human Models)

Metabolic studies in non-human models have been instrumental in elucidating the biotransformation pathways of tramadol and have highlighted significant species-specific differences.

The metabolism of tramadol to O-desmethyltramadol exhibits considerable variability across different animal species. researchgate.net For instance, cats have been shown to produce relatively high circulating concentrations of M1, similar to humans. nih.gov In contrast, dogs produce significantly lower levels of O-desmethyltramadol, which may impact the analgesic efficacy of tramadol in this species. researchgate.netnih.gov Other species, such as horses, goats, and donkeys, also appear to produce negligible plasma concentrations of the M1 metabolite. spandidos-publications.com These differences are likely due to variations in the expression and activity of the relevant CYP450 enzymes among species. nih.gov

| Species | Relative M1 Production |

|---|---|

| Human | High |

| Cat | High |

| Dog | Low |

| Horse | Negligible |

| Goat | Low |

| Donkey | Negligible |

In vitro studies using human liver microsomes and recombinant CYP enzymes have provided valuable insights into the kinetics of tramadol metabolism. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of O-desmethyltramadol vary among different CYP2D6 alleles, reflecting the impact of genetic polymorphisms on enzyme function. nih.gov For example, the intrinsic clearance (Vmax/Km) of tramadol is significantly higher for the CYP2D62 allele compared to the CYP2D61 (wild-type) allele, while it is much lower for the CYP2D6*10 and *17 alleles. nih.gov

| CYP2D6 Allele | Relative Intrinsic Clearance (%) |

|---|---|

| CYP2D61 (Wild-type) | 100 |

| CYP2D62 | 180 |

| CYP2D610 | 20 |

| CYP2D617 | 10 |

Furthermore, the O-demethylation of tramadol is susceptible to inhibition by various compounds. In vitro studies have demonstrated that potent CYP2D6 inhibitors, such as quinidine, can significantly reduce the formation of O-desmethyltramadol. researchgate.net In a clinical setting, co-administration of methadone, a CYP2D6 inhibitor, has been shown to significantly decrease the metabolism of tramadol to O-desmethyltramadol. nih.gov Conversely, inhibitors of CYP3A4, like troleandomycin, have a more pronounced effect on the N-demethylation pathway. researchgate.net The tyrosine kinase inhibitor crizotinib (B193316) has also been found to potently inhibit tramadol metabolism through a non-competitive mechanism. nih.gov

Pharmacogenetic Influences on O-Desmethyltramadol Formation (e.g., CYP2D6 Polymorphisms)

The conversion of tramadol to its more potent mu-opioid receptor agonist, O-desmethyltramadol (O-dT or M1), is principally catalyzed by the CYP2D6 enzyme. mdpi.comtandfonline.com This enzyme is encoded by a highly polymorphic gene, with over 100 known allelic variants, leading to significant interindividual differences in metabolic capacity. This genetic variability results in distinct phenotypes that dictate the rate and extent of O-desmethyltramadol formation.

These phenotypes are generally categorized based on enzyme activity, which is determined by the combination of alleles an individual carries. The main classifications are:

Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in no or negligible CYP2D6 enzyme activity. nih.gov

Intermediate Metabolizers (IMs): Carriers of one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased metabolic capacity. nih.govnih.gov

Extensive (or Normal) Metabolizers (EMs): Individuals with two fully functional alleles, representing the "normal" metabolic capacity. mdpi.comnih.gov

Ultra-rapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, which leads to significantly increased enzyme activity. nih.gov

Impact of Genetic Variation on O-Desmethyltramadol Concentrations

The genetic makeup of the CYP2D6 gene directly correlates with the plasma concentrations of (+)-O-desmethyltramadol. Clinical studies consistently demonstrate a gene-dose effect, where the concentration of the active metabolite increases with the number of functional CYP2D6 alleles. mdpi.comresearchgate.net

Poor Metabolizers (PMs) show markedly reduced or even negligible plasma concentrations of (+)-O-desmethyltramadol because they cannot effectively convert the parent drug, tramadol. uspharmacist.comnih.govgtfch.org Consequently, they may experience reduced analgesic effects from tramadol, as the more potent M1 metabolite is not adequately formed. nih.govuspharmacist.com

Intermediate Metabolizers (IMs) exhibit O-desmethyltramadol concentrations that are lower than those in extensive metabolizers but higher than in poor metabolizers. clinpgx.org

Extensive Metabolizers (EMs) , considered the reference group, produce O-desmethyltramadol at a normal rate, leading to expected therapeutic concentrations of the active metabolite. nih.gov

Ultra-rapid Metabolizers (UMs) convert tramadol to O-desmethyltramadol more rapidly and completely. nih.gov This results in significantly higher plasma concentrations of the M1 metabolite, which can increase the risk of opioid-related adverse effects even at standard doses. nih.govg-standaard.nl

Research has quantified the differences in exposure to (+)-O-desmethyltramadol among these phenotypes. A study involving 174 patients who received intravenous tramadol found that the area under the concentration-time curve (AUC) for (+)-O-desmethyltramadol varied significantly across genotypes. nih.govresearchgate.net

| CYP2D6 Phenotype | Number of Active Genes | Median AUC for (+)-O-desmethyltramadol (ng·h/mL) | Interquartile Range (ng·h/mL) |

|---|---|---|---|

| Poor Metabolizer (PM) | 0 | 0 | 0 / 11.4 |

| Intermediate Metabolizer (IM/HZ) | 1 | 38.6 | 15.9 / 75.3 |

| Extensive Metabolizer (EM) | 2 | 66.5 | 17.1 / 118.4 |

| Ultra-rapid Metabolizer (UM) | ≥3 | 149.7 | 35.4 / 235.4 |

These findings confirm a strong association between the CYP2D6 genotype and the systemic exposure to the pharmacologically active (+)-O-desmethyltramadol metabolite. mdpi.com

Correlation with Enantiomeric Ratios of Metabolites

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which are metabolized at different rates. The CYP2D6-mediated O-demethylation is stereoselective, preferentially forming (+)-O-desmethyltramadol, which has a much higher affinity for the µ-opioid receptor than both the parent compound and the (-)-enantiomer of the metabolite. nih.gov

The CYP2D6 phenotype significantly influences the enantiomeric plasma levels of O-desmethyltramadol. nih.gov

In Extensive Metabolizers (EMs) , the plasma concentrations of (+)-O-desmethyltramadol are significantly higher than those of the (-)-enantiomer, reflecting the stereoselective nature of the CYP2D6 enzyme. nih.gov

In Ultra-rapid Metabolizers (UMs) , this stereoselectivity is even more pronounced, leading to the highest concentrations of the more potent (+)-O-desmethyltramadol enantiomer. dickyricky.com

Studies have shown a positive correlation between the (+)/(−)-enantiomer ratio of O-desmethyltramadol and time following drug administration, and this ratio is influenced by the individual's CYP2D6 genetic makeup. nih.gov The CYP2D6 genotype is a key determinant of the concentrations of O-desmethyltramadol enantiomers, which in turn affects the therapeutic efficacy of tramadol treatment. nih.govresearchgate.net

Pharmacological and Mechanistic Investigations of O Desmethyltramadol

Receptor Binding Affinities and Agonism (e.g., μ-Opioid Receptor)

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of tramadol (B15222), and its opioid activity is primarily mediated through its interaction with the μ-opioid receptor (MOR). medsafe.govt.nz The affinity of O-DSMT for the μ-opioid receptor is significantly higher than that of the parent compound, tramadol. medsafe.govt.nzmdpi.com Research indicates that O-desmethyltramadol's binding affinity for the μ-opioid receptor is approximately 300 times more potent than tramadol. mdpi.com

Specifically, the (+)-enantiomer of O-desmethyltramadol, (+)-O-DSMT, demonstrates a high affinity for the human μ-opioid receptor. nih.gov Studies have reported its binding affinity (Ki) to be 3.4 nM, which is substantially more potent compared to racemic tramadol (Ki = 2.4 μM). researchgate.net This positions (+)-O-DSMT as the primary contributor to the opioid-mediated analgesic effects observed after tramadol administration. nih.govresearchgate.net In terms of functional activity, (+)-Desmetramadol acts as a G-protein biased full agonist at the μ-opioid receptor. nih.govwikipedia.org It effectively elicits G protein coupling, a key step in mediating analgesia, to a similar extent as morphine and oxycodone. nih.gov

While its primary action is at the μ-opioid receptor, O-DSMT also exhibits a much lower affinity for the δ- and κ-opioid receptors. wikipedia.orgpsychonautwiki.org This selectivity for the μ-opioid receptor is a defining feature of its pharmacological profile.

Table 1: Receptor Binding Affinities (Ki) of O-Desmethyltramadol and Comparators

| Compound | Receptor | Binding Affinity (Ki) |

| (+)-O-Desmethyltramadol | μ-Opioid | 3.4 nM |

| (1S,2S)-O-Desmethyltramadol | μ-Opioid | 240 nM |

| Racemic Tramadol | μ-Opioid | 2.4 µM (2400 nM) |

| Morphine | μ-Opioid | 0.62 nM |

This table presents data compiled from scientific literature to compare the binding affinities of different compounds to the μ-opioid receptor. nih.govresearchgate.net A lower Ki value indicates a higher binding affinity.

Neurotransmitter Reuptake Inhibition Profiles

Studies investigating the specific actions of O-DSMT enantiomers have revealed a distinct separation of effects. Both the (+) and (−) enantiomers of O-desmethyltramadol are reported to be inactive as serotonin (B10506) reuptake inhibitors. wikipedia.orgresearchgate.net While the parent drug's (+)-enantiomer is known to inhibit serotonin reuptake, this activity is markedly reduced upon demethylation to O-DSMT. researchgate.netnih.gov

In contrast, the (−)-enantiomer of O-desmethyltramadol does retain activity as a norepinephrine (B1679862) reuptake inhibitor. psychonautwiki.orgnih.gov This suggests that while the opioid effects are primarily driven by (+)-O-DSMT, the noradrenergic activity is associated with the (-)-O-DSMT enantiomer. This separation of function underscores the complex pharmacology resulting from tramadol metabolism. psychonautwiki.org

In Vitro Cellular and Molecular Mechanisms

Recent research has explored the effects of O-desmethyltramadol on cellular stress pathways, particularly the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). mdpi.comnih.gov The UPR is a cellular mechanism activated when the protein folding capacity of the ER is overwhelmed. nih.govmdpi.com

In studies using human breast cancer cell lines, O-desmethyltramadol was found to induce ER stress. mdpi.comnih.gov This was confirmed by the observation of increased levels of key ER stress protein markers, including the phosphorylated-eukaryotic initiation factor 2 alpha (p-eIF2α) to eIF2α ratio, Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP). mdpi.comnih.gov

Further investigation into gene expression revealed that O-desmethyltramadol treatment led to elevated mRNA levels of genes associated with the UPR. In MDA-MB-231 breast cancer cells, the expression of ATF4, CHAC1, and DDIT3 (which encodes CHOP) increased approximately twofold. nih.gov The induction was even more significant in MCF-7 cells, where ATF4 expression increased 1.7-fold, CHAC1 by 12-fold, and DDIT3 by 9-fold. nih.gov These findings indicate that O-desmethyltramadol can trigger significant ER stress, leading to the activation of downstream signaling pathways that can influence cell fate. nih.govnih.gov

O-desmethyltramadol has demonstrated significant anti-proliferative effects in human breast cancer cells, markedly reducing cell viability in a dose-dependent manner. mdpi.com Its potency in this regard is substantially greater than that of its parent compound, tramadol. mdpi.comnih.gov

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit a biological process by 50%, highlight this difference. For O-desmethyltramadol, the IC50 was 64.2 µg/mL in the triple-negative breast cancer cell line (MDA-MB-231) and 96.7 µg/mL in the estrogen receptor-positive cell line (MCF-7). mdpi.comnih.gov These values indicate a potency that is over tenfold greater than that of tramadol. nih.gov

Importantly, the cytotoxic effects of O-desmethyltramadol in these cancer cell lines appear to be independent of the μ-opioid receptor. The addition of a μ-opioid receptor antagonist, Alvimopan, did not reverse the reduction in cell viability caused by O-desmethyltramadol. mdpi.comnih.gov This suggests that the anti-proliferative mechanism is mediated through non-opioid pathways, such as the induction of ER stress. mdpi.com

Table 2: Anti-Proliferative Activity (IC50) of O-Desmethyltramadol in Breast Cancer Cell Lines

| Cell Line | IC50 of O-Desmethyltramadol |

| MDA-MB-231 | 64.2 µg/mL |

| MCF-7 | 96.7 µg/mL |

This table shows the concentration of O-desmethyltramadol required to reduce the viability of two different human breast cancer cell lines by 50%. mdpi.comnih.gov

In Vivo Preclinical Pharmacodynamic Studies (Non-Human Animal Models)

Conditioned place preference (CPP) is a standard preclinical model used to evaluate the rewarding or reinforcing properties of a substance, which can be indicative of its potential for abuse. mdpi.com In this paradigm, an animal's preference for an environment previously paired with the substance is measured. mdpi.com

While many studies have focused on the parent drug, tramadol, which produces a significant CPP in rats, specific research into the behavioral effects of O-desmethyltramadol is also documented. mdpi.comnih.gov The antinociceptive (pain-relieving) effects of (+)-O-desmethyltramadol have been demonstrated in rats using the tail-flick test. nih.govunav.edu These studies confirmed that the antinociceptive effect is mediated by μ-opioid receptor activation, as it was completely eliminated by pretreatment with the μ-opioid receptor antagonist beta-funaltrexamine. nih.govunav.edu

These pharmacodynamic studies in animal models confirm that (+)-O-desmethyltramadol is a potent, centrally acting analgesic metabolite that exerts its effects through the opioid system. nih.govresearchgate.net The rewarding properties suggested by CPP studies on the parent compound are largely attributed to the potent μ-opioid receptor agonism of its metabolite, O-desmethyltramadol. medsafe.govt.nznih.gov

Impact on Physiological Systems (e.g., Gastrointestinal Motility)

Research into the physiological effects of O-desmethyltramadol (O-DSMT), the primary active metabolite of tramadol, has revealed significant impacts on the gastrointestinal (GI) system. wikipedia.orgchemeurope.com These effects are primarily linked to its potent activity as a μ-opioid receptor agonist, a mechanism shared with classical opioids known to inhibit gut motility. nih.govscispace.com Investigations have spanned from in vitro models using isolated intestinal segments to in vivo studies in animals and clinical observations in humans, collectively painting a picture of dose-dependent inhibition of gastrointestinal function.

Inhibition of Intestinal Peristalsis

In vitro studies using isolated segments of the guinea pig and rabbit small intestine have demonstrated that O-desmethyltramadol impairs peristalsis in a concentration-dependent manner. nih.govscispace.com The primary measure in these experiments is the peristaltic pressure threshold (PPT), which is the intraluminal pressure required to trigger a peristaltic wave. nih.gov O-DSMT was found to increase this threshold, indicating an inhibition of the peristaltic reflex. nih.gov

Notably, O-desmethyltramadol is more potent in this regard than its parent compound, tramadol. nih.govresearchgate.net For instance, one study found that while low concentrations of O-DSMT (0.1 and 1 μM) had no effect on the PPT, a concentration of 10 μM began to inhibit peristalsis, and 30 μM could transiently abolish it. nih.gov The half-maximal effective concentration (EC50) for O-DSMT to inhibit peristalsis was determined to be 13.5 μM, a potency comparable to codeine (EC50 = 21 μM) but considerably less than classical opioids like morphine. nih.gov

The mechanism for this inhibition is predominantly mediated by opioid receptors. nih.govscispace.com The inhibitory effects of O-desmethyltramadol on intestinal peristalsis were attenuated by 90% following pre-treatment with the opioid antagonist naloxone, confirming that the effect is dependent on opioid receptor activation. nih.gov

Suppression of Gastrointestinal Transit

In vivo studies in animal models corroborate the in vitro findings, showing that O-desmethyltramadol significantly suppresses gastrointestinal transit. researcher.lifejst.go.jp In rats, oral administration of tramadol, which is metabolized to O-DSMT, led to a dose-dependent decrease in small intestinal transit. jst.go.jp Significant inhibitory effects were observed at doses of 10 mg/kg and higher. jst.go.jp Similarly, studies in mice demonstrated that high doses of O-DSMT significantly suppressed gastrointestinal transit. researcher.life

This constipating effect is mediated by peripheral μ-opioid receptors (MOR). jst.go.jp The tramadol-induced inhibition of small intestinal transit in rats was dose-dependently reversed by naldemedine, a peripherally acting MOR antagonist. jst.go.jp This suggests that the constipating effect of O-DSMT is primarily due to its action on opioid receptors located within the gastrointestinal tract itself. jst.go.jp

Effects on Gastric Emptying

While direct studies on O-desmethyltramadol's effect on human gastric emptying are limited, research on its parent drug, tramadol, provides valuable insights. Compared to classical opioids, tramadol exhibits a smaller inhibitory effect on gastric emptying. nih.govnih.gov One study in healthy volunteers found that while morphine profoundly inhibited gastric emptying, tramadol had measurable but statistically insignificant inhibitory effects compared with saline. nih.gov Another study concluded that tramadol at a dose of 1 mg/kg does not significantly delay gastric emptying in humans, unlike morphine. nih.gov However, tramadol was found to slow colonic transit time to a small extent in healthy volunteers, though it had no effect on upper gastrointestinal motility. nih.gov This suggests that the clinical impact of O-DSMT on gut motility, while present, is less pronounced than that of traditional opioids like morphine. nih.govnih.gov

Advanced Analytical Methodologies Utilizing + O Desmethyl Tramadol D6

Role of (+)-O-DesMethyl TraMadol-D6 as an Internal Standard in Mass Spectrometry

In the realm of quantitative analysis, especially for biological samples, internal standards are indispensable for correcting variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as (+)-O-DesMethyl TraMadol-D6, is considered the gold standard because it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically enriched standard—in this case, (+)-O-DesMethyl TraMadol-D6—to a sample containing the analyte of interest, O-desmethyltramadol. The principle lies in the fact that the stable isotope-labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation.

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratios, the ratio of their signal intensities can be used to accurately calculate the concentration of the analyte. This method effectively compensates for sample loss during preparation and fluctuations in instrument performance, leading to highly precise and accurate measurements. For instance, in a study quantifying tramadol (B15222) and its metabolites in whole blood, O-desmethyl-cis-tramadol-D6 was utilized as an internal standard to ensure reliable results. researchgate.net

The primary application of (+)-O-DesMethyl TraMadol-D6 is in the quantification of O-desmethyltramadol (ODT), the principal active metabolite of tramadol. nih.gov Accurate measurement of ODT is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. The use of a deuterated internal standard like O-desmethyl-cis-tramadol-D6 allows for the construction of robust calibration curves and the determination of analyte concentrations across a wide dynamic range with high precision and accuracy. researchgate.net For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tramadol and its desmethylates in human plasma utilized tramadol-d6 as an internal standard, demonstrating linearity over concentration ranges of 12.5–1600 ng/mL for tramadol and 2.5–320 ng/mL for its metabolites. nih.gov

Below is a table summarizing typical validation parameters for an LC-MS/MS method utilizing a deuterated internal standard for the quantification of O-desmethyltramadol and related compounds.

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.99 | researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.125 - 12.5 ng/mL | researchgate.netnih.gov |

| Intra-day Precision (%RSD) | < 15% | researchgate.netresearchgate.net |

| Inter-day Precision (%RSD) | < 15% | researchgate.netresearchgate.net |

| Accuracy (%RE) | Within ±15% | researchgate.netresearchgate.net |

| Recovery | 81.0 - 111.0% | researchgate.net |

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures prior to mass spectrometric analysis. The choice of chromatographic technique is vital for resolving O-desmethyltramadol from its parent compound, other metabolites, and endogenous matrix components.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent technique for the analysis of tramadol and its metabolites. researchgate.net Method development often involves optimizing the mobile phase composition, column chemistry, and gradient elution to achieve optimal separation and peak shape.

A common approach involves reversed-phase chromatography using a C18 column. researchgate.net For instance, one method utilized an isocratic mobile phase of methanol (B129727) and 0.15% formic acid in water (35:65, v/v) with a TSKgel ODS-100V column, achieving a total run time of 10 minutes. nih.gov Optimization of the mobile phase is critical, as it can influence the ionization efficiency of the analytes in the mass spectrometer. While a basic mobile phase might be better for the separation of a basic drug like tramadol, acidic conditions are often preferred to enhance sensitivity in positive ion mode mass spectrometry. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolving power and is a robust alternative for the analysis of tramadol and its metabolites. dergipark.org.tr For volatile and thermally stable compounds, GC-MS can provide excellent separation and sensitivity. However, for polar compounds like O-desmethyltramadol, derivatization is often necessary to improve volatility and chromatographic performance. laurentian.caoup.com

A typical GC-MS method involves a liquid-liquid or solid-phase extraction followed by derivatization. For example, a validated GC-MS method for the determination of tramadol and O-desmethyltramadol in vitreous humor and blood utilized N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) for derivatization. oup.com The optimization of GC parameters includes the selection of the analytical column, temperature programming of the oven, and injector settings to ensure efficient separation and transfer of analytes to the mass spectrometer. laurentian.ca

Tramadol and its metabolite O-desmethyltramadol are chiral compounds, with the (+) and (-) enantiomers exhibiting different pharmacological activities. researchgate.net Therefore, stereoselective analytical methods are essential for understanding their pharmacokinetic and pharmacodynamic profiles. Chiral chromatography is the technique of choice for separating these enantiomers.

Both LC and GC can be adapted for chiral separations. In LC, this is typically achieved using a chiral stationary phase (CSP). For example, a Chiralpak AD column, which contains amylose (B160209) tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used for the enantiomeric separation of tramadol and O-desmethyltramadol. oup.comnih.gov Another study employed a chiral alpha-1-acid glycoprotein (B1211001) (AGP) column for the simultaneous quantitation of the enantiomers of tramadol and its three main metabolites. researchgate.net In GC, chiral separation can be achieved using columns coated with cyclodextrin (B1172386) derivatives, such as the Rt-betaDEXcst column. researchgate.net

The development of chiral methods requires careful optimization of the mobile phase (for LC) or temperature program (for GC) to achieve baseline resolution of the enantiomeric pairs.

| Analytical Technique | Column Type | Key Methodological Aspects | Compounds Separated |

| LC-MS/MS | Chiral alpha-1-acid glycoprotein (AGP) | Isocratic elution with ammonium (B1175870) acetate (B1210297) buffer and acetonitrile; post-column infusion to enhance sensitivity. | (+)- and (-)-enantiomers of tramadol, ODT, NDT, and NODT |

| LC-MS | Chiralpak AD | Isocratic elution with n-hexane/ethanol mobile phase. | (+)- and (-)-enantiomers of tramadol and ODT |

| GC-MS | Rt-betaDEXcst | Chiral analysis after solid-phase extraction. | Enantiomers of tramadol and ODT |

Mass Spectrometric Detection Principles and Parameters

The use of (+)-O-Desmethyl Tramadol-D6 as an internal standard in mass spectrometric assays is crucial for the accurate quantification of its non-deuterated counterpart, O-desmethyltramadol (ODMT). Its stable isotope-labeled nature ensures that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns, correcting for variations during sample preparation and analysis.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of tramadol and its metabolites, including ODMT, in biological samples. nih.govnih.gov This method involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interference.

In a typical LC-MS/MS analysis, the precursor ion for ODMT is its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 250.2. researchgate.netnih.gov Following collision-induced dissociation, a common and stable product ion at m/z 58.2 is monitored for quantification. researchgate.netnih.gov For the internal standard, (+)-O-Desmethyl Tramadol-D6 (M1-d6), the precursor ion is m/z 256.2, which fragments to a product ion of m/z 64.1. nih.gov The use of these specific transitions allows for highly selective detection even in complex biological matrices.

Research has established various LC-MS/MS methods with linear dynamic ranges suitable for clinical and forensic applications. For instance, a validated method demonstrated a linear dynamic range from 0.5 to 300.0 ng/mL for O-desmethyltramadol. nih.gov Another study reported a concentration range of 1–500 ng/mL for ODMT. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| O-Desmethyltramadol (ODMT) | 250.2 | 58.2 | researchgate.netnih.gov |

| O-Desmethyltramadol-D6 (M1-d6) | 256.2 | 64.1 | nih.gov |

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap mass spectrometry, offers an alternative and powerful tool for the analysis of tramadol and its metabolites. researchgate.net HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, further increasing the confidence in compound identification. This approach can be particularly useful in complex forensic cases or when dealing with unknown metabolites. A study utilizing liquid chromatography–high-resolution tandem mass spectrometry (LC-HR-MS/MS) with Orbitrap technology was developed for the structural elucidation of tramadol and its metabolites, highlighting the detailed structural information that can be obtained with this technique. researchgate.net

Sample Preparation Strategies for Biological Matrices in Research Applications

The accurate analysis of (+)-O-Desmethyl Tramadol-D6 and its analyte counterpart from biological matrices such as plasma, urine, and vitreous humor necessitates effective sample preparation to remove interfering substances like proteins and phospholipids. researchgate.netoup.com The choice of extraction technique depends on the complexity of the matrix, the required sensitivity, and the analytical method employed.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used method for the isolation of tramadol and its metabolites from biological fluids. researchgate.netnih.govnih.gov This technique involves the partitioning of the analytes between an aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is often adjusted to optimize the extraction efficiency.

In one method, plasma samples were made alkaline with 2M NaOH and extracted with a mixture of dichloromethane (B109758) and isopropanol (B130326) (85:15, v/v). oup.com Another approach for urine samples utilized methyl-tert-butyl ether (MTBE) for extraction, followed by a back-extraction step with hydrochloric acid. nih.gov This back-extraction helps to further clean up the sample. Extraction efficiencies for ODMT using LLE have been reported to be high, with one study noting a recovery of 101.30%. nih.gov

| Biological Matrix | Extraction Solvent | pH Condition | Reported Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Plasma | Dichloromethane/Isopropanol (85:15, v/v) | Alkaline (2M NaOH) | 85% for ODT enantiomers | oup.com |

| Urine | Methyl-tert-butyl ether (MTBE) | Not specified, back-extraction with 0.1 M HCl | 101.30% | nih.gov |

| Plasma | Diisopropylether | Basic | 95-101% | researchgate.net |

Solid-Phase Extraction (SPE)

Solid-phase extraction is another common and effective technique for sample cleanup and concentration of tramadol and its metabolites from biological matrices. nyc.govresearchgate.net SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

For the analysis of tramadol and its metabolites in various biological specimens like blood, urine, and tissue homogenates, SPE is a preferred method. nyc.gov The process typically involves conditioning the SPE column, loading the sample, washing the column to remove interferences, and finally eluting the analytes. nyc.gov In a method for determining tramadol and ODMT in vitreous humor and blood, SPE was utilized prior to derivatization and GC-MS analysis, with absolute recoveries for ODMT reported to be higher than 92%. oup.comoup.com

Protein Precipitation

Protein precipitation is a simpler and faster method for sample preparation, particularly for plasma samples. researchgate.netnih.gov This technique involves adding a precipitating agent, such as an organic solvent or an acid, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, which is particularly useful in GC-MS analysis to improve volatility, thermal stability, and chromatographic separation, leading to increased sensitivity and selectivity. oup.comoup.com While (+)-O-Desmethyl Tramadol-D6 is primarily used as an internal standard in LC-MS/MS where derivatization is less common, understanding the derivatization of O-desmethyltramadol provides insight into its chemical properties and potential for enhanced detection in specific analytical scenarios.

For GC-MS analysis of O-desmethyltramadol, silylation is a common derivatization technique. nih.gov This involves replacing the active hydrogen atoms in the hydroxyl and amine groups with a trimethylsilyl (TMS) group. oup.comoup.com

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Often used with 1% trimethylchlorosilane (TMCS) as a catalyst, BSTFA effectively derivatizes both the hydroxyl and amine groups of O-desmethyltramadol. oup.comoup.comnih.gov

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another potent silylating agent that can be used for the derivatization of tramadol and its metabolites. laurentian.ca

The derivatization process typically involves heating the sample with the silylating agent to ensure complete reaction. oup.com The resulting TMS derivatives of O-desmethyltramadol are more volatile and less polar, leading to improved peak shape and resolution in GC-MS analysis. oup.com This process would similarly alter the deuterated internal standard, (+)-O-Desmethyl Tramadol-D6, allowing it to be effectively used for quantification of the derivatized analyte.

In the context of LC-MS, derivatization can be employed to enhance ionization efficiency or to introduce a fluorescent tag for improved detection. For instance, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) has been used to enhance the fluorescence intensity of tramadol and its metabolites for HPLC with fluorescence detection. researchgate.net While not a standard practice for LC-MS/MS with deuterated internal standards, this highlights a potential strategy for enhanced sensitivity if required.

Method Validation and Quality Assurance in Research Settings

The use of (+)-O-Desmethyl Tramadol-D6 is central to the validation of analytical methods, ensuring they are reliable, reproducible, and fit for purpose. Method validation is a critical component of quality assurance in research and forensic laboratories.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In the analysis of O-desmethyltramadol, selectivity is assessed by analyzing blank matrix samples (e.g., plasma, urine, whole blood) from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and the internal standard, (+)-O-Desmethyl Tramadol-D6. nih.gov Chromatographic separation, typically using a chiral alpha-1-acid glycoprotein (AGP) column for enantiomeric separation, plays a key role in achieving high selectivity. nih.gov

Matrix effects refer to the alteration of ionization efficiency of the analyte due to co-eluting compounds from the sample matrix. nih.gov These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like (+)-O-Desmethyl Tramadol-D6 is the most effective way to compensate for matrix effects. nih.gov Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal. nih.gov Studies have shown that with the use of deuterated internal standards, matrix effects for O-desmethyltramadol are often negligible. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. For O-desmethyltramadol, linearity is typically established over a wide concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for methods used in clinical and forensic toxicology. For O-desmethyltramadol, LOQ values are typically in the low ng/mL range, demonstrating the high sensitivity of modern analytical instruments. nih.govresearchgate.net

Table 1: Linearity and Limits of Detection/Quantification for O-Desmethyltramadol This is an interactive table, you can sort and filter the data.

| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) |

|---|---|---|---|---|

| LC-MS/MS | Whole Blood | 0.25 - 250 | 0.125 - 0.50 | - |

| LC-MS/MS | Human Plasma | 0.5 - 300.0 | 0.5 | - |

| GC-MS | Human Urine | 10 - 1000 | 10 | - |

| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | - |

Data synthesized from multiple research findings. nih.govresearchgate.netoup.com

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. nih.gov The use of (+)-O-Desmethyl Tramadol-D6 as an internal standard significantly improves the accuracy of the quantification. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. nih.gov For O-desmethyltramadol analysis, acceptance criteria for accuracy and precision are typically within ±15% (and ±20% at the LOQ). nih.gov

Stability of the analyte in the biological matrix under different storage and handling conditions is also evaluated to ensure that the sample integrity is maintained from collection to analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures. nih.gov

Table 2: Accuracy and Precision Data for O-Desmethyltramadol Quantification This is an interactive table, you can sort and filter the data.

| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Whole Blood | Low | 2 - 6 | 2 - 7 | 83 - 114 |

| Whole Blood | Medium | 2 - 6 | 2 - 7 | 83 - 114 |

| Whole Blood | High | 2 - 6 | 2 - 7 | 83 - 114 |

| Human Urine | Low | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |

| Human Urine | Medium | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |

Data synthesized from multiple research findings. nih.govresearchgate.net

Automation and High-Throughput Analysis in Research Laboratories

The demand for rapid and efficient analysis of a large number of samples in clinical and research settings has driven the development of automated and high-throughput analytical methods. The use of (+)-O-Desmethyl Tramadol-D6 is compatible with these advanced workflows.

Automated sample preparation systems, such as those utilizing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with robotic arms, significantly reduce manual handling, minimize the risk of human error, and improve reproducibility. These systems can be directly coupled to LC-MS/MS instruments for a seamless analytical process.

High-throughput analysis is achieved by optimizing chromatographic conditions to reduce run times without compromising the quality of the separation. Methods with run times as short as 2-4 minutes per sample have been developed for the simultaneous analysis of tramadol and its metabolites. researchgate.net This allows for the processing of hundreds of samples per day, which is essential for large-scale pharmacokinetic studies, clinical trials, and forensic casework. The robustness of methods using deuterated internal standards like (+)-O-Desmethyl Tramadol-D6 is a key factor in the successful implementation of high-throughput analysis.

Applications of + O Desmethyl Tramadol D6 in Research Disciplines

Forensic and Toxicological Research Applications

In the realm of forensic toxicology, precise and accurate quantification of drugs and their metabolites is paramount for the correct interpretation of toxicological findings. (+)-O-Desmethyl Tramadol-D6 serves as an ideal internal standard in mass spectrometric analyses, ensuring the reliability of results in postmortem investigations and the development of drug testing methodologies.

Postmortem Redistribution Studies in Non-Human Tissues

Postmortem redistribution (PMR) is a phenomenon where drug concentrations in blood and tissues can change after death, potentially leading to incorrect interpretations of the cause of death. Understanding the PMR of tramadol (B15222) and its active metabolite, O-desmethyltramadol, is crucial. While human case studies provide valuable data, controlled studies in animal models offer a more systematic understanding of these processes. In such studies, the use of a deuterated internal standard like (+)-O-Desmethyl Tramadol-D6 is essential for accurate quantification of O-desmethyltramadol in various tissues.

A study investigating the dynamic distribution and postmortem redistribution of tramadol in rats provides insights into how concentrations of the drug can vary in different organs after death. Although this particular study did not specify the use of (+)-O-Desmethyl Tramadol-D6, the principles of quantitative analysis in such research necessitate a reliable internal standard. The study sacrificed tramadol-poisoned rats at various time points and stored their carcasses under different temperature conditions to observe changes in drug concentrations in organs like the liver, kidney, spleen, lung, brain, and heart blood. nih.gov The results indicated that at a storage temperature of 20°C, tramadol concentrations significantly increased in several organs over time, confirming postmortem redistribution. nih.gov

Another study on rabbits established a postmortem distribution model and two postmortem diffusion models to differentiate between antemortem and postmortem administration of tramadol. nih.gov This research highlighted significant differences in tramadol concentrations between various fluids and tissues postmortem. nih.gov The use of a deuterated internal standard in such animal models is a standard practice to ensure the accuracy of the quantitative data, which is critical for building reliable models of postmortem drug behavior.

Table 1: Postmortem Distribution of Tramadol in Rabbit Tissues This table illustrates the uneven distribution of tramadol in various biological specimens from rabbits that died of tramadol poisoning, highlighting the importance of tissue-specific analysis in forensic toxicology.

| Tissue/Fluid | Mean Tramadol Concentration (± SD) |

| Kidney | 163.0 ± 15.3 µg/g |

| Stomach | 135.3 ± 14.5 µg/g |

| Liver | 130.2 ± 53.7 µg/g |

| Spleen | 112.5 ± 14.2 µg/g |

| Lung | 83.0 ± 19.4 µg/g |

| Brain | 73.9 ± 32.2 µg/g |

| Heart | 71.9 ± 12.2 µg/g |

| Right Forelimb Muscles | 57.6 ± 19.9 µg/g |

| Right Posterior Limb Muscles | 54.8 ± 17.4 µg/g |

| Urine | 1.4 ± 0.1 µg/mL |

| Bile | 0.7 ± 0.1 µg/mL |

| Heart Blood | 0.7 ± 0.2 µg/mL |

| Vitreous Humor | 0.4 ± 0.1 µg/mL |

| Data sourced from a study on the postmortem distribution of tramadol in rabbits. nih.gov |

Application in Developing Drug Testing Methodologies

The development of sensitive and specific analytical methods for the detection and quantification of tramadol and its metabolites is essential for both clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose, and the use of a stable isotope-labeled internal standard like (+)-O-Desmethyl Tramadol-D6 is crucial for method validation and routine application.

Several studies have reported the validation of LC-MS/MS methods for the simultaneous determination of tramadol and O-desmethyltramadol in various biological matrices, including blood, plasma, and hair. nih.govdiva-portal.orgoup.com These methods are validated according to international guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, recovery, and matrix effects. The use of a deuterated internal standard for O-desmethyltramadol is consistently highlighted as a key component for achieving the required accuracy and precision.

For instance, a validated LC-MS/MS method for the determination of tramadol and its desmethylates in human plasma utilized tramadol-d6 as an internal standard for tramadol and presumably a similar standard for the metabolites to ensure accuracy. diva-portal.org The method demonstrated good linearity over the concentration ranges of 12.5–1600 ng/mL for tramadol and 2.5–320 ng/mL for its desmethylates, with intra- and inter-assay accuracies and precisions within acceptable limits. diva-portal.org

Table 2: Validation Parameters of an LC-MS/MS Method for O-Desmethyltramadol in Human Plasma This table summarizes the performance characteristics of a validated analytical method for the quantification of O-desmethyltramadol, demonstrating the precision and accuracy achievable with the use of appropriate internal standards.

| Validation Parameter | O-Desmethyltramadol |

| Linearity Range | 2.5–320 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |

| Intra-assay Accuracy | 93.4–102.0 % |

| Inter-assay Accuracy | 94.9–100.8 % |

| Intra-assay Precision (RSD) | 3.6–4.8 % |

| Inter-assay Precision (RSD) | 2.7–5.1 % |

| Extraction Recovery | 85.5–106.3 % |

| Data adapted from a study on the validated determination of tramadol and its desmethylates in human plasma. diva-portal.org |

Role in Mechanistic Forensic Toxicology Investigations

In mechanistic forensic toxicology, understanding the metabolic pathways of a drug and the activity of the metabolizing enzymes can be crucial in determining the cause of death. Tramadol is metabolized primarily by the cytochrome P450 enzyme CYP2D6 to its active metabolite, O-desmethyltramadol. researchgate.net Genetic variations in the CYP2D6 gene can lead to significant differences in metabolic activity, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers. researchgate.net

Accurate quantification of both tramadol and O-desmethyltramadol, facilitated by the use of (+)-O-Desmethyl Tramadol-D6, is essential in postmortem cases to infer the metabolic status of the deceased. For example, in a fatal tramadol intoxication, a high tramadol to O-desmethyltramadol ratio might suggest that the individual was a poor metabolizer, leading to an accumulation of the parent drug to toxic levels. Conversely, a higher proportion of O-desmethyltramadol could indicate an extensive or ultrarapid metabolizer, where the toxicity might be attributed to the potent opioid effects of the metabolite.

Several case reports of fatal tramadol intoxications highlight the importance of metabolite quantification. In one report of two fatal cases, the concentrations of tramadol and its metabolites, O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT), were determined in postmortem blood. nih.gov The differing ratios of ODT to NDT were suggested to be potentially useful in evaluating the time between drug ingestion and death, although pharmacokinetic interactions and CYP2D6 activity were also acknowledged as influencing factors. nih.gov The use of deuterated internal standards in the analytical methods for such case studies is a prerequisite for generating the reliable quantitative data needed for these interpretations.

Preclinical Pharmacokinetic and Pharmacodynamic Research

Preclinical studies in animal models and in vitro systems are fundamental for understanding the pharmacokinetic and pharmacodynamic properties of drugs before they are administered to humans. (+)-O-Desmethyl Tramadol-D6 is an indispensable tool in the bioanalytical methods used in these studies to ensure the accuracy of the generated data.

In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models, such as rats and dogs, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies provide essential information for dose selection and for predicting the drug's behavior in humans. The accurate measurement of drug and metabolite concentrations in biological fluids and tissues is a cornerstone of these studies.

The pharmacokinetics of tramadol and O-desmethyltramadol have been investigated in various animal species, including dogs and horses. nih.gov In a study in dogs, the pharmacokinetic parameters of tramadol and its metabolite M1 (O-desmethyltramadol) were determined following intravenous and oral administration of tramadol. Such studies typically employ LC-MS/MS for the bioanalysis of plasma samples, where the use of deuterated internal standards is standard practice to correct for matrix effects and variations in extraction efficiency and instrument response.

Table 3: Pharmacokinetic Parameters of O-Desmethyltramadol (M1) in Dogs This table presents key pharmacokinetic parameters of O-desmethyltramadol following intravenous and oral administration of tramadol to healthy dogs, providing valuable data for interspecies comparisons and preclinical drug development.

| Parameter | Following Intravenous Tramadol | Following Oral Tramadol | Following Intravenous M1 |

| Half-life (h) | 1.69 ± 0.45 | 2.18 ± 0.55 | 0.94 ± 0.09 |

| Volume of Distribution (L/kg) | - | - | 2.80 ± 0.15 |

| Clearance (mL/kg/min) | - | - | 34.93 ± 5.53 |

| Data are presented as mean ± standard deviation. Sourced from a study on the pharmacokinetics of tramadol and its metabolite in dogs. |

Drug-Drug Interaction Studies (Non-Human Models or In Vitro)

Drug-drug interactions (DDIs) can significantly alter the pharmacokinetics and pharmacodynamics of a drug, potentially leading to adverse effects or therapeutic failure. Tramadol's metabolism to its active metabolite O-desmethyltramadol is highly dependent on the CYP2D6 enzyme. Therefore, co-administration of tramadol with drugs that inhibit or induce CYP2D6 can have significant clinical implications.

In vitro studies using human liver microsomes or recombinant CYP enzymes are commonly employed to investigate the potential for DDIs. These studies often involve incubating the drug of interest with the enzyme system in the presence and absence of a potential inhibitor and measuring the rate of metabolite formation. The use of a deuterated internal standard such as (+)-O-Desmethyl Tramadol-D6 is crucial for the accurate quantification of O-desmethyltramadol in these complex in vitro systems.

For example, a study investigated the inhibitory effects of various CYP2D6 inhibitors on the metabolism of tramadol to O-desmethyltramadol using recombinant CYP2D6 alleles. The study determined the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for several inhibitors, providing valuable data on the potential for DDIs. The accurate measurement of O-desmethyltramadol formation in these experiments would have relied on robust analytical methods, for which a deuterated internal standard is indispensable.

Table 4: In Vitro Inhibition of CYP2D6-Mediated Tramadol O-demethylation This table displays the inhibitory potency (Ki) of various drugs on the activity of the CYP2D61 allele in metabolizing tramadol to O-desmethyltramadol, highlighting the potential for drug-drug interactions.*

| Inhibitor | Inhibition Constant (Ki) |

| Quinidine | > Terbinafine |

| Terbinafine | > Paroxetine ≈ Duloxetine |

| Paroxetine | ≈ Duloxetine |

| Duloxetine | > Bupropion |

| Data from an in vitro comparative analysis of the inhibitory profiles of selected CYP2D6 alleles on tramadol metabolism. |

Drug Metabolism and Disposition Studies

In the field of pharmacology and clinical chemistry, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. (+)-O-Desmethyl Tramadol-D6 is instrumental in the precise quantification of (+)-O-desmethyltramadol, the primary active metabolite of tramadol. nih.govclinpgx.org Tramadol itself is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6, to form O-desmethyltramadol (M1), which has a significantly higher affinity for μ-opioid receptors than the parent drug. nih.govclinpgx.org

The use of a deuterated internal standard like (+)-O-Desmethyl Tramadol-D6 is a gold standard in bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netdovepress.com This is because the stable isotope-labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. caymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

During sample preparation and analysis, any loss of the analyte due to extraction inefficiency or matrix effects will be mirrored by a proportional loss of the internal standard. By comparing the analyte's response to that of the known concentration of the internal standard, researchers can accurately determine the concentration of the analyte in the sample. dovepress.com

Several studies have developed and validated LC-MS/MS methods for the simultaneous determination of tramadol and its metabolites in biological matrices like plasma and whole blood, utilizing O-desmethyl-cis-tramadol-D6 as an internal standard for the quantification of O-desmethyltramadol. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies, which examine the time course of a drug and its metabolites in the body.

For instance, in a population pharmacokinetic study of tramadol and O-desmethyltramadol, M1-d6 was used as the internal standard for M1. nih.gov The mass transition pair (m/z) used for O-desmethyltramadol (M1) was 250.2→58.2, while for M1-d6 it was 256.2→64.1. nih.gov The use of the deuterated standard ensured the accuracy and precision of the quantification, with reported accuracies for M1 between 89.8–107.5% and coefficients of variation for intra-day and inter-day validation between 1.8–9.1%. nih.gov

Below is a table summarizing typical parameters from an LC-MS/MS method for the quantification of O-desmethyltramadol using its deuterated internal standard.

| Parameter | Value |

| Analyte | O-desmethyltramadol (M1) |

| Internal Standard | O-desmethyltramadol-d6 (M1-d6) |

| Mass Transition (m/z) for M1 | 250.2 → 58.2 |

| Mass Transition (m/z) for M1-d6 | 256.2 → 64.1 |

| Linearity Range | 1–500 ng/mL |

| Accuracy | 89.8–107.5% |

| Precision (CV%) | 1.8–9.1% |

| Data compiled from a population pharmacokinetic study. nih.gov |

Interdisciplinary Research Integrating Proteomics and Metabolomics

The integration of proteomics and metabolomics offers a comprehensive view of the biological effects of a drug at the molecular level. Proteomics is the large-scale study of proteins, while metabolomics is the study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The precise pharmacokinetic data obtained using internal standards like (+)-O-Desmethyl Tramadol-D6 are foundational for meaningful integrated 'omics' research.

By establishing a precise concentration-time profile of the active metabolite, researchers can correlate specific exposure levels with observed changes in the proteome and metabolome. This linkage is crucial for understanding the mechanisms of action and potential toxicity of a drug.

For example, studies have investigated the changes in the proteomic and metabolomic profiles in response to chronic tramadol exposure. nih.gov In one such study on mice, proteomic analysis revealed 31 differentially expressed serum proteins, and metabolomics analysis identified differentially expressed metabolites mainly involved in protein ingestion and absorption, fatty acid biosynthesis, steroid hormone biosynthesis, and bile secretion. nih.gov

While this particular study did not explicitly state the use of (+)-O-Desmethyl Tramadol-D6 for quantifying tramadol levels, the principle of integrating pharmacokinetic data with 'omics' data is central. The use of a deuterated internal standard would provide the high-quality quantitative data needed to confidently link drug exposure to the observed biological changes.

The table below illustrates some of the differentially expressed proteins and metabolites identified in a study on chronic tramadol exposure, which could be correlated with pharmacokinetic data obtained using deuterated standards.

| Omics Discipline | Biomolecule | Change after Tramadol Exposure |

| Proteomics | Apolipoprotein C-III (Apoc-III) | Decreased |

| Alpha-1-antitrypsin 1-2 (Serpina 1b) | Decreased | |

| 14-3-3 protein zeta/delta (YWHAZ) | Decreased | |

| Metabolomics | Gamma-hydroxybutyric acid | Up-regulated |

| Succinate semialdehyde | Down-regulated | |

| Methylmalonic acid | Up-regulated | |

| Data from studies on the effects of chronic tramadol exposure. nih.govnih.gov |

Future Directions and Emerging Research Avenues